molecular formula C13H8F3IN2O B2883169 N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 338401-02-8

N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2883169
CAS No.: 338401-02-8
M. Wt: 392.12
InChI Key: YIMRTTNIVIBVPM-UHFFFAOYSA-N
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Description

N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide: is a chemical compound that features a pyridine ring substituted with an iodine atom at the 5-position and a benzamide moiety with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Iodination of Pyridine: The starting material, 2-aminopyridine, is iodinated at the 5-position using iodine and a suitable oxidizing agent.

    Amidation Reaction: The iodinated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the benzamide moiety.

    Coupling Reactions: The trifluoromethyl group on the benzamide can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the benzamide to a benzylamine derivative.

Scientific Research Applications

Chemistry: N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis, enabling the construction of more complex molecules through various coupling and substitution reactions.

Biology and Medicine: In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.

Industry: The compound’s trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, making it valuable in the development of agrochemicals and materials with specific performance characteristics.

Mechanism of Action

The mechanism by which N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

    N-(5-bromopyridin-2-yl)-3-(trifluoromethyl)benzamide: Similar structure but with a bromine atom instead of iodine.

    N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of iodine.

    N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3IN2O/c14-13(15,16)9-3-1-2-8(6-9)12(20)19-11-5-4-10(17)7-18-11/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMRTTNIVIBVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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